2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one
Description
Properties
IUPAC Name |
2,2-diethoxy-1-(2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)9(13)8-6-7-11-12(8)3/h6-7,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVDKNPHSGLNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=NN1C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of pyrazole compounds can act as inhibitors for dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of Plasmodium species, the causative agents of malaria. The compound's ability to selectively inhibit Plasmodium DHODH while sparing mammalian enzymes positions it as a promising candidate for malaria prophylaxis and treatment .
Anti-Cancer Research
The structural features of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one suggest potential applications in cancer therapy. Compounds with similar pyrazole moieties have shown activity against various cancer cell lines. The exploration of this compound could lead to the development of novel anticancer agents that target specific pathways involved in tumor growth and survival .
Agricultural Chemistry
Given its bioactive properties, there is potential for 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one to be utilized in agricultural applications, particularly as a pesticide or herbicide. The efficacy of pyrazole derivatives against certain pests and pathogens makes them suitable candidates for further development in crop protection strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 137890-05-2)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
- Structure : Features a hydroxyl group at the 5-position and a phenyl group at the 1-position.
- Molecular Weight : 202.21 g/mol.
- Reactivity is influenced by electron-withdrawing phenyl and hydroxyl groups, favoring electrophilic substitutions .
1-(3-(Tert-butyl)-1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Structure : Contains a bulky tert-butyl substituent at the 3-position.
- Molecular Weight : 180.25 g/mol.
- Key Properties: Melting point: 59–60°C. Applications include agrochemical intermediates .
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Structure : Diethoxy groups at the β-position of the ketone.
- Inferred Properties : Enhanced lipophilicity compared to the unsubstituted analog (CAS 137890-05-2). The ethoxy groups may act as protecting groups, stabilizing the ketone during synthetic transformations .
Physicochemical and Application Comparisons
Biological Activity
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects.
The compound's chemical structure includes a pyrazole ring and two ethoxy groups, which contribute to its unique reactivity and biological activity. The molecular formula is with a molecular weight of approximately 212.25 g/mol.
Target Interactions
The biological activity of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one is largely attributed to its interaction with various biological targets:
- Enzymes : Similar compounds have been shown to inhibit cytochrome P450 isoforms, affecting drug metabolism and clearance.
- Receptors : The pyrazole core can modulate receptor activity, influencing signaling pathways related to inflammation and cancer.
Biochemical Pathways
Research indicates that compounds with a similar structure can influence several biochemical pathways, including those involved in:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial : Demonstrated efficacy against various bacterial strains.
- Antifungal : Showed potential in inhibiting fungal growth.
- Anti-inflammatory : Exhibits properties that may reduce inflammation in biological systems.
- Antitumor : Preliminary studies suggest potential anticancer effects through apoptosis induction in tumor cells.
Pharmacokinetics
The pharmacokinetic profile of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one suggests favorable absorption and distribution characteristics due to its lipophilicity. This property allows for modulation of its interaction with cytochrome P450 enzymes, impacting its bioavailability and therapeutic efficacy.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 50 µg/mL.
Study 2: Antitumor Effects
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 value was determined to be approximately 30 µM, indicating a potent effect on cell viability.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is provided below:
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one?
The synthesis of this compound typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with diethyl ketone derivatives under acidic or basic catalysis. Key reaction parameters include:
- Temperature control : Maintain 60–80°C to avoid side reactions like over-oxidation or decomposition .
- Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) to stabilize intermediates .
- Catalyst optimization : Employ p-toluenesulfonic acid (PTSA) or sodium ethoxide for efficient enol ether formation .
Critical purification steps involve column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- NMR spectroscopy :
- ¹H NMR : Look for the ethoxy group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.5–4.0 ppm (quartet, CH₂). The pyrazole proton appears as a singlet at δ 7.2–7.5 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 195–205 ppm, while the diethoxy carbons appear at δ 60–65 ppm (OCH₂) and δ 14–16 ppm (CH₃) .
- IR spectroscopy : Confirm the C=O stretch at 1680–1720 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
Q. How should researchers interpret conflicting spectral data (e.g., unexpected peaks in NMR) during structural confirmation?
- Step 1 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly if rotational isomers (e.g., ethoxy group conformers) are suspected .
- Step 3 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural analysis?
- Case example : If NMR suggests a planar pyrazole ring but X-ray diffraction shows puckering, consider:
- Dynamic effects : NMR captures time-averaged structures, while crystallography provides static snapshots. Variable-temperature NMR can detect conformational flexibility .
- Software refinement : Use SHELXL to model disorder or partial occupancy in crystallographic data .
- Complementary techniques : Pair X-ray analysis with neutron diffraction or electron microscopy to resolve ambiguities .
Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in this compound class?
- Core modifications :
- Replace the ethoxy groups with bulkier substituents (e.g., isopropoxy) to assess steric effects on reactivity .
- Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to modulate electronic properties .
- Biological assays : Use in vitro enzyme inhibition studies (e.g., kinase assays) paired with molecular docking to correlate substituent effects with activity .
Q. What challenges arise during crystallographic refinement of this compound, and how can SHELXL address them?
Q. How can computational methods predict the reactivity and physicochemical properties of this compound?
- QSPR models : Calculate logP and solubility using fragment-based approaches (e.g., XLogP3) .
- Reactivity simulations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites .
- Docking studies : Employ AutoDock Vina to predict binding modes with biological targets (e.g., cytochrome P450 enzymes) .
Q. What considerations are critical when designing bioactivity assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
